1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Übersicht

Beschreibung

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features an acetyl group attached to the piperazine ring, along with a 2-chloro-4-nitrophenyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-acetylpiperazine with 2-chloro-4-nitrobenzoyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), bases (e.g., triethylamine).

Reduction: Hydrogen gas, palladium on carbon, solvents (e.g., ethanol).

Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 1-Acetyl-4-(2-chloro-4-aminophenyl)piperazine.

Oxidation: 1-Carboxyl-4-(2-chloro-4-nitrophenyl)piperazine.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

The synthesis of this compound typically involves the reaction of 1-acetylpiperazine with 2-chloro-4-nitrobenzoyl chloride. This reaction is generally conducted under basic conditions, utilizing solvents such as dichloromethane and bases like triethylamine to neutralize the hydrochloric acid produced during the reaction. The optimization of this synthesis can lead to enhanced yield and purity through methods such as recrystallization or chromatography.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that piperazine derivatives often exhibit significant antimicrobial activity against various pathogens. The specific compound is being investigated for its potential to inhibit microbial growth through various biochemical pathways .

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies have evaluated its efficacy against different cancer cell lines using assays like the MTT assay to determine cell viability and cytotoxicity. Preliminary results suggest that it may exhibit anticancer activity comparable to standard chemotherapeutic agents .

Neuropharmacological Effects

Similar compounds have demonstrated interactions with neurotransmitter systems, suggesting that this compound may influence neurological pathways. This aspect opens avenues for research into its potential as a treatment for neurological disorders.

Study on Antimicrobial and Anticancer Activities

A study focused on synthesizing derivatives of piperazine evaluated their antimicrobial and anticancer activities using standard methodologies. The synthesized compounds were tested against bacterial strains and cancer cell lines, revealing that certain derivatives exhibited significant activity, thereby supporting the potential of piperazine-based compounds in drug development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interaction mechanisms at a molecular level, providing insights into its pharmacological profile and guiding further modifications for enhanced activity .

The combination of both acetyl and 2-chloro-4-nitrophenyl groups in this compound provides a unique profile that may lead to distinct biological interactions, making it a valuable candidate for further research in therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

- 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

- 1-Methyl-4-(4-nitrophenyl)piperazine

- 1-(2-Chloro-4-nitrophenyl)piperazine

Uniqueness: 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is unique due to the presence of both the acetyl and 2-chloro-4-nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

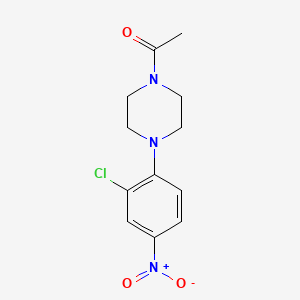

The compound this compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₄ClN₃O₃

- Molecular Weight : 287.71 g/mol

- Chemical Structure :

Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with an acetylating agent and a chloronitrophenyl derivative. The process can be optimized through various methods including refluxing in solvents like ethanol or using microwave-assisted techniques to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have also been explored. It has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly in lung and breast cancer models.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Molecular docking studies suggest that this compound binds to DNA, potentially inhibiting replication and transcription processes. The binding affinity was reported at ΔG = -7.5 kcal/mol, indicating strong interaction with nucleic acids .

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2, thereby promoting programmed cell death .

- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours .

- Antibacterial Efficacy Against Resistant Strains : Another study showed that this compound effectively inhibited growth in antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCJTLZYBAMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387358 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101970-40-5 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.